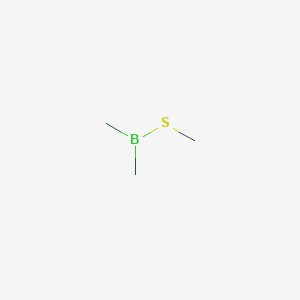

Borinic acid, dimethylthio-, methyl ester

Vue d'ensemble

Description

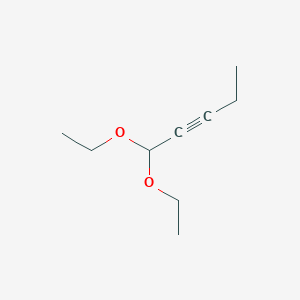

Borinic acid, dimethylthio-, methyl ester is a chemical compound with the molecular formula C5H13BO2S. It is a colorless liquid that is commonly used in organic synthesis reactions. In recent years, borinic acid, dimethylthio-, methyl ester has gained significant attention due to its potential applications in scientific research.

Mécanisme D'action

Borinic acid, dimethylthio-, methyl ester acts as a nucleophile in many organic reactions. It can form covalent bonds with electrophiles such as halogens or carbonyl groups, leading to the formation of new organic compounds. The exact mechanism of action depends on the specific reaction being carried out.

Effets Biochimiques Et Physiologiques

There is limited information available on the biochemical and physiological effects of borinic acid, dimethylthio-, methyl ester. However, it is generally considered to be non-toxic and non-carcinogenic. It is also not known to have any significant effects on human health or the environment.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of borinic acid, dimethylthio-, methyl ester is its versatility. It can be used in a wide range of organic synthesis reactions, making it a valuable tool for chemists. It is also relatively easy to synthesize and purify. However, there are some limitations to its use. For example, it may not be suitable for reactions that require high temperatures or strong acids or bases.

Orientations Futures

There are many potential future directions for research on borinic acid, dimethylthio-, methyl ester. One area of interest is in the development of new synthetic methods that use this compound as a reagent. Another area of interest is in the use of borinic acid, dimethylthio-, methyl ester in the synthesis of new materials for use in biomedical applications. Additionally, there is potential for the development of new imaging and sensing applications based on borinic acid, dimethylthio-, methyl ester.

Méthodes De Synthèse

Borinic acid, dimethylthio-, methyl ester can be synthesized by reacting boronic acid with dimethylthioacetamide in the presence of a catalyst. The reaction is typically carried out in a solvent such as dichloromethane or toluene. The resulting borinic acid, dimethylthio-, methyl ester can be purified using standard techniques such as column chromatography or recrystallization.

Applications De Recherche Scientifique

Borinic acid, dimethylthio-, methyl ester has been used in a variety of scientific research applications. One of the most common uses is in the synthesis of organic compounds. It can be used as a reagent in reactions such as Suzuki-Miyaura cross-coupling reactions, which are important in the synthesis of pharmaceuticals and agrochemicals. Borinic acid, dimethylthio-, methyl ester has also been used in the synthesis of fluorescent dyes and other materials for use in imaging and sensing applications.

Propriétés

IUPAC Name |

dimethyl(methylsulfanyl)borane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9BS/c1-4(2)5-3/h1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBDKNYDCMQWNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C)(C)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172698 | |

| Record name | Borinic acid, dimethylthio-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.98 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Borinic acid, dimethylthio-, methyl ester | |

CAS RN |

19163-05-4 | |

| Record name | Borinic acid, dimethylthio-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019163054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borinic acid, dimethylthio-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B102704.png)